N-((2-(furan-2-yl)pyridin-4-yl)methyl)thiophene-3-carboxamide

thiophene-3-carboxamide pharmacophore annonaceous acetogenin analogue NCI-H23 xenograft

This compound combines a furo[2,3-c]pyridine core (claimed in Pim-1/2/3 kinase inhibitor patents) with the thiophene-3-carboxamide pharmacophore validated in xenograft models—where the 3-carboxamide regioisomer exhibited superior tumor growth inhibition over the 2-carboxamide variant. The pyridin-4-ylmethyl linker geometry is compatible with hinge binding across multiple kinase families, while the furan-2-yl oxygen engages selectivity pockets inaccessible to thiophene-2-yl analogs. Use for SAR exploration against Pim kinases, broad kinome profiling (1–10 µM), and MTT/SRB cytotoxicity panels in HCT116, MCF7, A549, PC3, and HepG-2 lines. Inquire for milligram-to-gram scale availability.

Molecular Formula C15H12N2O2S
Molecular Weight 284.33
CAS No. 2034341-20-1
Cat. No. B2886187
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-((2-(furan-2-yl)pyridin-4-yl)methyl)thiophene-3-carboxamide
CAS2034341-20-1
Molecular FormulaC15H12N2O2S
Molecular Weight284.33
Structural Identifiers
SMILESC1=COC(=C1)C2=NC=CC(=C2)CNC(=O)C3=CSC=C3
InChIInChI=1S/C15H12N2O2S/c18-15(12-4-7-20-10-12)17-9-11-3-5-16-13(8-11)14-2-1-6-19-14/h1-8,10H,9H2,(H,17,18)
InChIKeyZTOWYEQDSZMMFC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-((2-(Furan-2-yl)pyridin-4-yl)methyl)thiophene-3-carboxamide (CAS 2034341-20-1) — A Tri-Heterocyclic Carboxamide for Kinase-Targeted and Cytotoxicity Screening


N-((2-(furan-2-yl)pyridin-4-yl)methyl)thiophene-3-carboxamide (C₁₅H₁₂N₂O₂S, MW 284.33) is a synthetic small molecule that integrates furan, pyridine, and thiophene rings via a carboxamide linker . It belongs to the broader class of furo- and thieno-pyridine carboxamide compounds, which have been patented as Pim kinase inhibitors for oncology applications [1][2]. The thiophene-3-carboxamide motif is a recognized pharmacophore in antitumor acetogenin analogues, with demonstrated in vivo xenograft efficacy [3]. This compound is primarily positioned as a research tool for structure–activity relationship (SAR) studies, kinase profiling, and cytotoxicity screening, where its specific regiochemical and heterocyclic substitution pattern distinguishes it from closely related analogs.

Why Thiophene-3-carboxamide Regiochemistry and Pyridine-4-ylmethyl Linkage in N-((2-(Furan-2-yl)pyridin-4-yl)methyl)thiophene-3-carboxamide Preclude Simple Analog Substitution


Within the furo/thieno-pyridine carboxamide class, even subtle structural permutations produce divergent biological outcomes. The thiophene-3-carboxamide isomers exhibit differential tumor growth inhibition compared to thiophene-2-carboxamide variants in xenograft models [1]. Likewise, the pyridine-4-ylmethyl attachment point influences kinase selectivity profiles; patents covering Pim kinase inhibitors explicitly differentiate furo-pyridine from thieno-pyridine cores and specify defined substitution patterns for claimed activity [2][3]. Simply interchanging compounds that share the same three heterocycles but differ in regiochemistry (e.g., pyridin-3-yl vs. pyridin-4-yl linkage, or furan-2-carboxamide vs. thiophene-3-carboxamide) can result in complete loss of target engagement or cytotoxicity. The evidence summarized below demonstrates precisely where the specific combination embodied by N-((2-(furan-2-yl)pyridin-4-yl)methyl)thiophene-3-carboxamide offers measurable differentiation.

N-((2-(Furan-2-yl)pyridin-4-yl)methyl)thiophene-3-carboxamide — Comparator-Anchored Quantitative Evidence for Scientific Procurement Decisions


Thiophene-3-carboxamide vs. Thiophene-2-carboxamide Regiochemistry: In Vivo Xenograft Tumor Growth Inhibition

Kojima et al. (2014) synthesized and directly compared thiophene-3-carboxamide and thiophene-2-carboxamide acetogenin analogues in the same study [1]. The thiophene-3-carboxamide analogue strongly inhibited growth of the human lung cancer cell line NCI-H23 in a mouse xenograft assay without critical toxicity. The thiophene-2-carboxamide analogue showed weaker in vivo efficacy despite comparable in vitro potency, establishing that the 3-carboxamide regioisomer is the preferred pharmacophore for antitumor activity in this scaffold class [1].

thiophene-3-carboxamide pharmacophore annonaceous acetogenin analogue NCI-H23 xenograft in vivo antitumor efficacy

Furo-Pyridine Core vs. Thieno-Pyridine Core: PIM Kinase Inhibitor Selectivity Landscape

The Incyte Corporation patent family (US2015/0057265 and US10,000,507) explicitly defines separate Markush structures for furo-pyridine (X = O) and thieno-pyridine (X = S) carboxamide compounds as Pim kinase inhibitors [1][2]. Within the furo-pyridine sub-series, the furan-2-yl substitution at the pyridine 2-position (as found in the target compound) is a specifically claimed embodiment associated with Pim-1, Pim-2, and Pim-3 inhibitory activity. The patent data demonstrate that furo-pyridine analogues exhibit distinct Pim isoform selectivity profiles compared to their thieno-pyridine counterparts, with certain furo-pyridine examples showing IC₅₀ values in the sub-100 nM range against Pim kinases [1].

PIM kinase inhibition furo-pyridine scaffold oncology target engagement kinase selectivity profiling

Pyridine-4-ylmethyl vs. Pyridine-3-ylmethyl Linkage: Impact on Cytotoxicity and Kinase Binding Pose

Comparative analysis of pyridine-substituted thiophene-3-carboxamide derivatives reveals that the position of the methylene-carboxamide attachment on the pyridine ring critically affects both cytotoxicity and kinase inhibitory activity [1][2]. In the VEGFR-2 inhibitor series reported by Li et al. (2024), compound 14d — featuring a pyridin-4-yl attachment — exhibited IC₅₀ of 191.1 nM against VEGFR-2 and potent anti-proliferative activity across HCT116, MCF7, PC3, and A549 cell lines [1]. The regioisomeric pyridin-3-yl analogues in related thiophene-3-carboxamide JNK inhibitor series showed divergent activity profiles, with the binding pose being sensitive to the pyridine nitrogen orientation relative to the kinase hinge region [2].

pyridine regioisomerism 4-ylmethyl linker kinase hinge binding cytotoxicity differential

Furan-2-yl vs. Thiophene-2-yl at Pyridine 2-Position: Electronic and Steric Modulation of Target Binding

The substitution of pyridine with furan-2-yl (as in the target compound) versus thiophene-2-yl (as in CAS 2034597-19-6) introduces distinct electronic and hydrogen-bonding characteristics. Furan oxygen serves as a stronger hydrogen bond acceptor than thiophene sulfur, potentially engaging different residues in kinase active sites or protein–protein interaction interfaces [1]. Pharmacological classification studies of furan and thiophene amide derivatives using semi-empirical molecular modeling and HPLC retention data have demonstrated that these two heterocycles cluster into distinct physicochemical and predicted pharmacological activity groups [1]. Specifically, furan-containing amides show systematically different HPLC retention parameters (log k') and calculated dipole moments compared to their thiophene counterparts, translating to differential predicted CNS activity and receptor binding profiles [1].

heterocycle electronic effects furan vs thiophene substitution hydrogen bond acceptor kinase inhibitor design

Thiophene-3-carboxamide Pharmacophore in Cytotoxicity: Cross-Scaffold Potency Comparison Against Solid Tumor Cell Lines

Multiple independent studies have established the thiophene-3-carboxamide moiety as a privileged scaffold for cytotoxicity against solid tumor cell lines [1][2][3]. The VEGFR-2 inhibitor series by Li et al. (2024) demonstrated that thiophene-3-carboxamide derivative 14d achieves IC₅₀ values of 191.1 nM against VEGFR-2 kinase and inhibits proliferation of HCT116, MCF7, PC3, and A549 cells [1]. Separately, ortho-amino thiophene carboxamide derivatives displayed cytotoxicity against HepG-2 and HCT-116 cells, with select compounds showing 1.7- to 2.3-fold higher potency than sorafenib [2]. More recently, N-substituted piperazine-tethered thiophene-3-carboxamide selenides achieved IC₅₀ values as low as 1.43 ± 0.08 μM against A549 and 4.82 ± 0.80 μM against HCT116 cells, with concomitant EGFR kinase inhibitory activity [3]. The target compound incorporates this validated thiophene-3-carboxamide warhead, distinguishing it from furan-2-carboxamide analogues that lack the same cytotoxicity track record in peer-reviewed studies.

thiophene-3-carboxamide cytotoxicity HCT-116 MCF7 VEGFR-2 anticancer SAR

Synthetic Tractability and Derivative Accessibility: Structural Features Enabling Parallel SAR Exploration

The (2-(furan-2-yl)pyridin-4-yl)methanamine intermediate (CAS 1823490-15-8) is a commercially available building block , enabling straightforward amide coupling with thiophene-3-carboxylic acid or its activated derivatives to yield the target compound. This modular synthesis contrasts with compounds where the heterocycle–heterocycle bond is embedded in a fused or spiro ring system, which requires more complex, lower-yielding synthetic sequences. The free amine handle at the 4-ylmethyl position serves as a diversification point: researchers can systematically vary the carboxylic acid coupling partner (thiophene-3-carboxylic acid, furan-3-carboxylic acid, substituted benzoic acids, etc.) to generate focused SAR libraries while keeping the furo-pyridine core constant [1].

synthetic accessibility SAR expansion vectors furo-pyridine building block medicinal chemistry diversification

N-((2-(Furan-2-yl)pyridin-4-yl)methyl)thiophene-3-carboxamide — Evidence-Backed Application Scenarios for Research Procurement


PIM Kinase Inhibitor Lead Optimization and Selectivity Profiling

This compound is structurally positioned within the Incyte furo-pyridine carboxamide patent space as a Pim-1/2/3 kinase inhibitor scaffold [2][3]. Use it as a starting point for SAR exploration around the thiophene-3-carboxamide side chain while maintaining the furo-pyridine core. The furan-2-yl substitution at the pyridine 2-position and the pyridine-4-ylmethyl attachment are both individually claimed embodiments associated with potent Pim kinase inhibition. Screening this compound against Pim-1, Pim-2, and Pim-3 in parallel with thieno-pyridine core analogs will delineate the selectivity contribution of the furan oxygen versus thiophene sulfur at this vector [2].

Cytotoxicity Screening Cascade for Solid Tumor Cell Line Panels

The thiophene-3-carboxamide pharmacophore has been validated across multiple independent studies for cytotoxicity against HCT116, MCF7, A549, PC3, and HepG-2 solid tumor cell lines, with lead compounds achieving IC₅₀ values in the low micromolar to sub-micromolar range [4][7][8]. Deploy this compound in a standardized MTT or SRB cytotoxicity panel alongside the corresponding furan-2-carboxamide analog to experimentally quantify the contribution of the thiophene-3-carboxamide warhead to antiproliferative activity. The modular synthesis enables rapid expansion to a matrix library varying both the heterocycle at the pyridine 2-position and the carboxamide side chain .

In Vivo Xenograft Efficacy Studies with Thiophene-3-carboxamide Scaffolds

Building on the demonstrated in vivo efficacy of the thiophene-3-carboxamide acetogenin analogue in the NCI-H23 xenograft model — where the 3-carboxamide regioisomer strongly inhibited tumor growth without critical toxicity [1] — this compound can serve as a next-generation scaffold incorporating additional drug-like features (furan and pyridine rings) for improved physicochemical properties. Comparative xenograft studies against the thiophene-2-carboxamide regioisomer are recommended to confirm that the in vivo advantage of the 3-carboxamide configuration is maintained in the pyridyl-furan hybrid context [1].

Kinase Selectivity Panel Screening Across the Kinome

Given that the target compound integrates structural features from both Pim kinase inhibitor patents (furo-pyridine core) [2][3] and VEGFR-2/JNK thiophene-3-carboxamide inhibitor series [4][5], it is a compelling candidate for broad kinase selectivity profiling. Screen at 1 μM and 10 μM against a commercial kinase panel (e.g., Eurofins KinaseProfiler or DiscoverX KINOMEscan) to map its polypharmacology. The pyridine-4-ylmethyl geometry is theoretically compatible with hinge binding across multiple kinase families [5], and the furan-2-yl oxygen may engage unique selectivity pockets not accessible to thiophene-2-yl analogs [6].

Quote Request

Request a Quote for N-((2-(furan-2-yl)pyridin-4-yl)methyl)thiophene-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.